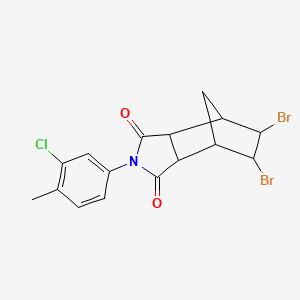![molecular formula C27H25N3O3 B11690059 ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11690059.png)
ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2,5-dimetil-3-{(E)-[2-(2-naftilcarbonil)hidrazinilideno]metil}-1H-pirrol-1-il)benzoato de etilo es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un anillo de pirrol, un éster benzoato y una porción de naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(2,5-dimetil-3-{(E)-[2-(2-naftilcarbonil)hidrazinilideno]metil}-1H-pirrol-1-il)benzoato de etilo típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del anillo de pirrol, seguido de la introducción de la porción de naftaleno a través de una reacción de formación de hidrazona. El paso final implica la esterificación para formar el éster benzoato. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de lotes a gran escala o de flujo continuo. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantizan una calidad y eficiencia consistentes. Los métodos industriales también pueden incorporar técnicas de purificación, como recristalización, cromatografía y destilación, para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(2,5-dimetil-3-{(E)-[2-(2-naftilcarbonil)hidrazinilideno]metil}-1H-pirrol-1-il)benzoato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir la porción de hidrazona en derivados de hidrazina.
Sustitución: Los anillos aromáticos en el compuesto pueden participar en reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluida la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir derivados de hidrazina. Las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
El 4-(2,5-dimetil-3-{(E)-[2-(2-naftilcarbonil)hidrazinilideno]metil}-1H-pirrol-1-il)benzoato de etilo tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación explora su potencial como candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: El compuesto se investiga por su uso en ciencia de materiales, incluido el desarrollo de nuevos polímeros y tintes.
Mecanismo De Acción
El mecanismo de acción del 4-(2,5-dimetil-3-{(E)-[2-(2-naftilcarbonil)hidrazinilideno]metil}-1H-pirrol-1-il)benzoato de etilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los estudios detallados sobre sus interacciones moleculares y vías son esenciales para comprender su potencial y aplicaciones completos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al 4-(2,5-dimetil-3-{(E)-[2-(2-naftilcarbonil)hidrazinilideno]metil}-1H-pirrol-1-il)benzoato de etilo incluyen:
- Benzoato de etilo
- Derivados de naftaleno
- Compuestos basados en pirrol
Unicidad
Lo que distingue al 4-(2,5-dimetil-3-{(E)-[2-(2-naftilcarbonil)hidrazinilideno]metil}-1H-pirrol-1-il)benzoato de etilo es su combinación única de características estructurales, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C27H25N3O3 |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
ethyl 4-[2,5-dimethyl-3-[(E)-(naphthalene-2-carbonylhydrazinylidene)methyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H25N3O3/c1-4-33-27(32)21-11-13-25(14-12-21)30-18(2)15-24(19(30)3)17-28-29-26(31)23-10-9-20-7-5-6-8-22(20)16-23/h5-17H,4H2,1-3H3,(H,29,31)/b28-17+ |
Clave InChI |
IGQDDMDVZNLRCF-OGLMXYFKSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=CC=CC=C4C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)
![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)

![N-{2-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11690014.png)

![N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690028.png)
![3-[4-(Diethylamino)anilino]indol-2-one](/img/structure/B11690035.png)
![2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690044.png)
![N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11690046.png)
![butyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11690054.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol](/img/structure/B11690067.png)

